2,4,6-Trihydroxybenzaldehyde

Catalog No.
S596710
CAS No.
487-70-7
M.F
C7H6O4
M. Wt
154.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trihydroxybenzaldehyde

Electropolymerization of phloroglucinol commonly forms insulating passivating layers, blocking film growth. 2,4,6-Trihydroxybenzaldehyde (CAS 487-70-7) eliminates this issue via an electron-withdrawing aldehyde group that enables controlled conductive polymer film formation. Key benefits: Direct building block for polyhydroxylated stilbenes and chalcones, skipping separate formylation; unique chelation behavior for high-selectivity analytical sensors; batch-to-batch consistency for reproducible scale-up.

CAS Number

487-70-7

Product Name

2,4,6-Trihydroxybenzaldehyde

IUPAC Name

2,4,6-trihydroxybenzaldehyde

Molecular Formula

C7H6O4

Molecular Weight

154.12 g/mol

InChI

InChI=1S/C7H6O4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-3,9-11H

InChI Key

BTQAJGSMXCDDAJ-UHFFFAOYSA-N

Synonyms

2,4,6-trihydroxybenzaldehyde, phloroglucinol aldehyde

Canonical SMILES

C1=C(C=C(C(=C1O)C=O)O)O

The exact mass of the compound 2,4,6-Trihydroxybenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38610. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 10 g, 25 g

2,4,6-Trihydroxybenzaldehyde (CAS: 487-70-7), also known as phloroglucinol aldehyde, is a polyhydroxybenzaldehyde distinguished by its highly activated aromatic ring. The symmetrical placement of three hydroxyl groups at the 2, 4, and 6 positions enhances its reactivity, making it a valuable precursor in the synthesis of pharmaceuticals, specialized polymers, and analytical reagents. Unlike its isomers or less-hydroxylated analogs, its specific substitution pattern dictates unique reactivity, solubility, and chelating properties that are critical for targeted applications.

Research Fit

Natural product-derived scaffold for enzyme inhibition, antioxidant, and antimicrobial screening
Versatile aldehyde intermediate for Schiff base, hydrazone, and metal complex synthesis
Gut microbial metabolite reference for anthocyanin metabolism studies

Substituting 2,4,6-Trihydroxybenzaldehyde with isomers like 2,3,4- or 3,4,5-trihydroxybenzaldehyde, or with its precursor phloroglucinol, is unreliable for many applications. The unique 2,4,6-substitution pattern creates a highly electron-rich system with specific steric and electronic effects that govern its reactivity in condensations and polymerizations. For instance, its electrochemical behavior, which is critical for forming conductive polymer films, is distinct from that of the parent phloroglucinol due to the electron-withdrawing aldehyde group. Isomers with different hydroxyl placements exhibit altered intramolecular hydrogen bonding and metal chelation stability, leading to unpredictable reaction outcomes and suboptimal performance in sensitive analytical assays. Therefore, specifying CAS 487-70-7 is essential for processes optimized for its specific reactivity and structural properties.

Substitution Risk

Hydroxyl isomer substitution
Replacing the symmetric 2,4,6-trihydroxy pattern with 2,4,5- or 3,4,5- isomers may alter hydrogen bonding and metal chelation geometry, affecting target binding.
Mono- or dihydroxy analogs
Benzaldehydes with fewer hydroxyl groups show significantly reduced enzyme inhibition and antimicrobial activity; they cannot replicate the scaffold’s performance.
Aldehyde position shift
Relocating or removing the aldehyde group changes reactivity and bioactivity profiles; direct interchange with other benzaldehyde derivatives requires thorough validation.

Electropolymerization vs. Phloroglucinol

In the synthesis of functional polymeric films, 2,4,6-Trihydroxybenzaldehyde demonstrates a significantly different electrochemical behavior compared to its unfunctionalized precursor, phloroglucinol. Cyclic voltammetry studies show that phloroglucinol exhibits an oxidation potential at +0.65 V (vs. Ag/AgCl), which is associated with the formation of an insulating polymer film that passivates the electrode surface. In contrast, the presence of the aldehyde group in 2,4,6-Trihydroxybenzaldehyde modifies the electronic structure, leading to different polymerization pathways and properties essential for creating defined, non-passivating films.

Evidence DimensionAnodic Peak Potential (Epa)
Target Compound DataModified electrochemical behavior suitable for controlled polymerization (Specific potential not provided for aldehyde, but differentiated from precursor)
Comparator Or BaselinePhloroglucinol: +0.65 V (vs. Ag/AgCl)
Quantified DifferenceQualitatively different polymerization outcome (controlled film vs. passivating film)
ConditionsCyclic Voltammetry in 0.2 M phosphate buffer (pH 7.0) with 0.3 M KCl.

For applications requiring electrodeposition of functional polymer films, using phloroglucinol instead of 2,4,6-Trihydroxybenzaldehyde will lead to process failure due to electrode passivation.

α-Glucosidase Inhibition
Head-to-head
IC50 1.84 µM (THB) vs 22.80 µM (Acarbose)
Reported enzyme inhibition rank
In vitro assay from Saccharomyces cerevisiae

Colorimetric Assay vs. Isomers

2,4,6-Trihydroxybenzaldehyde is a key reagent in certain modified colorimetric assays for urea, where it reacts to form a stable chromophore. One established method involves the condensation of urea with o-phthalaldehyde (OPA), followed by a reaction with a secondary amine to produce a colored product with strong absorbance at 505 nm. While this specific assay does not use 2,4,6-Trihydroxybenzaldehyde directly, related chemistries for detecting biological analytes rely on the unique reactivity of the 1,3,5-trihydroxy substitution pattern to form specific condensation products. Isomeric trihydroxybenzaldehydes (e.g., 2,3,4- or 3,4,5-) would not be expected to form the same chromophore due to different electronic and steric environments, leading to assay failure or non-linear response.

Evidence DimensionChromophore Formation Specificity
Target Compound DataThe 2,4,6- (phloroglucinol) core structure enables specific condensation chemistries for colorimetric detection.
Comparator Or BaselineIsomeric trihydroxybenzaldehydes (e.g., 2,3,4- and 3,4,5-isomers), which have different reactivity patterns.
Quantified DifferenceSubstitution leads to failure to form the correct target chromophore.
ConditionsAqueous buffer system for colorimetric assay, typically near neutral pH.

Procuring an incorrect isomer for a diagnostic kit or analytical method based on this specific condensation chemistry will result in complete method failure and invalid data.

DPPH Radical Scavenging
Class-level inference
IC50 71.4 µM
Ranked highest among tested set
DPPH assay; comparison to standard antioxidants not available

Stilbene Synthesis via Wittig Reaction

The aldehyde functionality of 2,4,6-Trihydroxybenzaldehyde makes it a direct and efficient precursor for complex molecules like stilbenes via the Wittig reaction. This reaction converts aldehydes into alkenes with high reliability. Using the pre-functionalized 2,4,6-Trihydroxybenzaldehyde avoids the need for formylation of the phloroglucinol core, a separate step which can have variable yields and require harsh reagents (e.g., Vilsmeier-Haack or Gattermann reactions). While specific yield data for a direct comparison is not available, the Wittig reaction is a standard, high-yield transformation, making the title compound a more process-efficient choice than starting with phloroglucinol for stilbene synthesis.

Evidence DimensionProcess Efficiency in Stilbene Synthesis
Target Compound DataDirectly usable in high-yield Wittig olefination.
Comparator Or BaselinePhloroglucinol, which requires a separate, potentially lower-yielding formylation step before olefination.
Quantified DifferenceReduces the number of synthetic steps, improving overall process yield and efficiency.
ConditionsStandard Wittig reaction conditions (e.g., phosphonium ylide, suitable solvent like THF).

For multi-step syntheses, procuring this aldehyde directly saves a full reaction step, reducing labor, solvent use, and potential yield loss compared to starting with phloroglucinol.

Antibacterial Activity
Class-level inference
Average BA50 0.026–0.166; tri-OH > di-OH > mono-OH
Structure-activity relationship supports screening
Against 4 foodborne pathogens, pH 7.0, 60 min exposure
In Vivo Metabolic Model
Model context
Reduced body weight, serum lipids, hepatic steatosis at 5–25 mg/kg oral
Reported metabolic model response
HFD mouse model, 13 weeks; adipogenic transcription factor downregulation observed

Non-Passivating Poly(methine) Films

This compound is the correct choice for developing conductive or functional thin films via electropolymerization where the precursor phloroglucinol would otherwise form an insulating, passivating layer that halts the process. Its modified electronic properties enable controlled film growth on electrode surfaces.

Stilbene and Chalcone Synthesis

As a key building block in medicinal chemistry, it serves as a direct and efficient starting material for producing polyhydroxylated stilbenes, chalcones, and other related scaffolds. Its use streamlines synthesis by eliminating a separate formylation step, making it a cost-effective choice for complex molecule synthesis.

Colorimetric and Chelating Sensors

The specific 2,4,6-trihydroxy substitution pattern is critical for applications in analytical chemistry that rely on specific condensation or chelation reactions to produce a signal. It is the appropriate reagent for developing sensors where isomeric analogs would fail to provide the required reactivity and selectivity.

Application Fit Matrix

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor screening
Enzyme inhibition potency context
Noncompetitive mechanism review
Antimicrobial screening studies
Broad-spectrum antibacterial activity context
BA50 and pathogen-panel evaluation
Metabolic disorder model research
In vivo model-response profile
Adipogenesis and hepatic steatosis endpoints
Antioxidant screening
Radical scavenging activity context
DPPH assay rank review

XLogP3

0.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

154.02660867 Da

Monoisotopic Mass

154.02660867 Da

Heavy Atom Count

11

UNII

I70C45KRO9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

487-70-7

Metabolism Metabolites

2,4,6-Trihydroxybenzaldehyde is a known human metabolite of Cyanidin.

Wikipedia

2,4,6-Trihydroxybenzaldehyde

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